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Compound of Interest

Compound Name: PD173074

Cat. No.: B1679126

This technical guide provides an in-depth overview of PD173074, a potent and selective small-
molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1 and 3. Developed as a
research tool, this pyrido[2,3-d]pyrimidine derivative has been instrumental in elucidating the
role of FGFR signaling in various physiological and pathological processes, including
angiogenesis, cell proliferation, and cancer.[1][2] This document is intended for researchers,
scientists, and drug development professionals, offering detailed data, experimental protocols,
and visual representations of the inhibitor's mechanism and context.

Mechanism of Action

PD173074 functions as a potent, ATP-competitive inhibitor of the FGFR tyrosine kinase
domain.[3][4][5] By binding to the ATP pocket of the receptor, it prevents the
autophosphorylation and subsequent activation of the kinase, which is a critical step in initiating
downstream signaling cascades.[3][6] This blockade effectively abrogates FGF-mediated
cellular responses, including proliferation, migration, and survival.[7][8] Its high affinity and
selectivity for FGFRs make it a valuable tool for studying FGF-dependent biological processes.

[8][°]

Quantitative Data: Inhibition Profile and Efficacy

The potency and selectivity of PD173074 have been characterized across various enzymatic
and cell-based assays. The following tables summarize the key quantitative data.
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Table 1: In Vitro Kinase Inhibition Profile of PD173074

Target Kinase IC50 Value (nM) Source(s)
FGFR3 5 [3114](5]
FGFR1 ~215-25 [3][4][5][10]
VEGFR2 (KDR) ~100 - 200 [3]

PDGFR 17,600 [10]

c-Src 19,800 [10]

EGFR > 50,000 [10]

InsR > 50,000 [10]

MEK > 50,000 [10]

PKC > 50,000 [10]

Note: PD173074 also demonstrates an inhibitory constant (Ki) of approximately 40 nM for

FGFR1.[3][11]

Table 2: Cellular Activity of PD173074
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Cell Line / IC50 Value

Assay Type Effect Source(s)
Model (nM)
FGFRS3-
expressing
Myeloma Cells Cell Viability Reduced Viability <20 [3][6]
(KMS11,
KMS18)
Cerebellar FGF-2 Promoted  Inhibition of 1 3]
Granule Neurons  Survival Survival

FGF-2
PC12 Cells & Stimulated Inhibition of

. 22 [8][11]

Granule Neurons  Neurite Outgrowth

Outgrowth
Urothelial ) ] ]

] Proliferation/Viab o

Carcinoma Cells - Inhibition Nanomolar range [12]

ili
(FGFR3 mutant) Y
Cholangiocarcino
ma Cells (TFK-1,  Cell Viability Reduced Viability 6,600 - 11,000 [13]
KKU-213, RBE)

Table 3: In Vivo Efficacy of PD173074
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Xenograft Model Dosing Effect Source(s)

Delayed tumor
KMS11 Myeloma Not specified growth, increased [31[6]

survival

) ) Impaired tumor
Daily oral admin. for )
H-510 SCLC growth, increased [14]
28 days ) )
median survival

] ] Induced complete,
Daily oral admin. for

H-69 SCLC long-lasting responses  [7][9][14]
28 days ) )
in 50% of mice
FGF or VEGF-induced Blocked angiogenesis
Angiogenesis (Mouse 1-2 mg/kg/day with no apparent [31[6]
model) toxicity

FGFR Signaling Pathway and Point of Inhibition

Fibroblast Growth Factors (FGFs) and their receptors (FGFRS) regulate a wide array of cellular
processes.[15][16] The binding of an FGF ligand, in concert with heparan sulfate proteoglycans
(HSPG), induces receptor dimerization and trans-autophosphorylation of specific tyrosine
residues in the kinase domain.[17][18] This activation triggers the recruitment of adaptor
proteins like FRS2, leading to the initiation of multiple downstream signaling cascades,
including the RAS-MAPK, PI3K-AKT, and PLCy pathways, which collectively govern cell
proliferation, survival, and differentiation.[17][19]
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Caption: Canonical FGFR signaling pathway and the inhibitory action of PD173074.
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Experimental Protocols

The following are representative protocols for key experiments used to characterize PD173074.

In Vitro FGFR1 Kinase Inhibition Assay

This protocol is adapted from methodologies used to determine the enzymatic inhibition of
FGFRL1.[3][6]

o Reaction Setup: Prepare a total reaction volume of 100 pL in a 96-well plate.

o Buffer: Use a buffer containing 25 mM HEPES (pH 7.4), 150 mM NacCl, 10 mM MnClz, and
0.2 mM sodium orthovanadate.

o Substrate: Add a random copolymer of glutamic acid and tyrosine (4:1) to a final
concentration of 750 pg/mL.

e Inhibitor: Add various concentrations of PD173074 (dissolved in DMSO) to the wells. Include
a DMSO-only control.

e Enzyme: Add 60 to 75 ng of full-length FGFR1 kinase enzyme to each well.

e Initiation: Start the reaction by adding [y-32P]ATP to a final concentration of 5 pM.
e Incubation: Incubate the plate at 25°C for 10 minutes.

o Termination: Stop the reaction by adding 30% trichloroacetic acid.

o Measurement: Precipitate the material onto glass-fiber filter mats and measure the
incorporated radioactivity using a scintillation counter to determine the level of kinase activity.

e Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm
of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of PD173074 on the viability of cancer cell lines.[13]
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o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them
to adhere for 24 hours.

o Treatment: Treat the cells with PD173074 at varying concentrations (e.g., 0.1, 1, 10, 100 puM)
for 72 hours. Include a vehicle control (DMSO).

o MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL)
to each well and incubate for 2 hours at 37°C, allowing viable cells to convert MTT to
formazan crystals.

o Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the
formazan crystals.

o Measurement: Measure the absorbance (Optical Density, OD) at 540 nm using a microplate
reader.

e Analysis: Normalize the absorbance values to the vehicle control to determine the
percentage of cell viability at each inhibitor concentration and calculate IC50 values.

Drug Discovery and Characterization Workflow

The evaluation of a kinase inhibitor like PD173074 follows a logical progression from initial
biochemical screening to validation in complex biological systems. This workflow ensures a
thorough characterization of the compound's potency, selectivity, and therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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